Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-)

Description

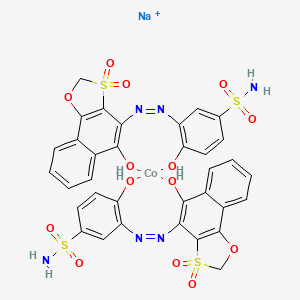

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used primarily as a dye in various industrial applications due to its stability and vibrant color properties .

Properties

CAS No. |

83817-79-2 |

|---|---|

Molecular Formula |

C34H26CoN6NaO14S4+ |

Molecular Weight |

952.8 g/mol |

IUPAC Name |

sodium;cobalt;4-hydroxy-3-[(5-hydroxy-3,3-dioxobenzo[g][1,3]benzoxathiol-4-yl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/2C17H13N3O7S2.Co.Na/c2*18-29(25,26)9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)28(23,24)8-27-16;;/h2*1-7,21-22H,8H2,(H2,18,25,26);;/q;;;+1 |

InChI Key |

WHABPDWYLGOBCF-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.[Na+].[Co] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Ligand Precursor

The initial step involves the synthesis of the azo ligand, which is a diazo coupling product:

- Diazotization : 4-amino-3-hydroxybenzenesulphonamide is diazotized using sodium nitrite in acidic conditions (HCl) at low temperature (0–5 °C) to form the diazonium salt.

- Coupling reaction : The diazonium salt is then coupled with 5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-ol (or its derivative) under controlled pH (usually mildly alkaline) to form the azo dye ligand. This step forms the azo bond (-N=N-) linking the aromatic rings.

This step is critical to ensure the correct substitution pattern and azo linkage, which influences the coordination behavior with cobalt.

Formation of the Cobalt Complex

- The azo ligand is reacted with a cobalt salt, typically cobalt(III) chloride or cobalt(II) sulfate, under controlled conditions.

- The reaction is carried out in aqueous or mixed solvent media, often with pH adjustment to facilitate complexation.

- The cobalt coordinates with the azo ligand through the sulphonamide and azo nitrogen atoms, and the S,S-dioxidato groups stabilize the complex.

- Sodium ions are introduced to balance the charge, often by adding sodium hydroxide or sodium salts during or after complexation.

Purification and Isolation

- The complex is precipitated by adjusting the pH or by adding a non-solvent such as ethanol or acetone.

- Filtration, washing, and drying under vacuum yield the pure sodium bis(azo ligand) cobaltate complex.

- Crystallization may be employed to improve purity and obtain well-defined crystals for characterization.

Comparative Preparation Data from Related Complexes

Since direct detailed protocols for this exact cobaltate are scarce, preparation methods of structurally related metal bis(azo ligand) complexes (e.g., chromate analogues) provide insight:

Research Findings and Notes on Preparation

- The azo ligand synthesis is sensitive to temperature and pH; improper control leads to side reactions or incomplete coupling.

- The cobalt complexation step requires careful stoichiometric control to achieve the bis-complex rather than mono-complex or polymeric species.

- The S,S-dioxidato groups contribute to the stability and solubility of the complex, influencing the final product's properties.

- Analytical techniques such as UV-Vis spectroscopy, IR, and elemental analysis confirm azo bond formation and metal coordination.

- The molecular weight and formula are consistent with a 1:2 metal-to-ligand ratio, as confirmed by mass spectrometry and elemental analysis.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |

| Coupling pH | 7–9 | Optimal for azo bond formation |

| Metal salt | CoCl3·6H2O or CoSO4·7H2O | Source of Co(III) or Co(II) |

| Complexation temperature | Room temperature to 50 °C | Facilitates coordination |

| Reaction time | 1–3 hours | Ensures complete complexation |

| pH during complexation | 6–8 | Maintains ligand ionization and metal binding |

| Purification solvent | Ethanol, acetone | Precipitates complex |

| Drying conditions | Vacuum drying at 40–60 °C | Removes residual solvents |

Chemical Reactions Analysis

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

Reduction: The azo groups can be reduced to amines under certain conditions, such as in the presence of reducing agents like sodium dithionite.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid for nitration reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) has several scientific research applications:

Chemistry: It is used as a model compound in studies of azo dye synthesis and reactivity.

Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.

Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems due to their ability to bind to various biological molecules.

Mechanism of Action

The mechanism of action of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with amino acids in proteins, leading to changes in protein structure and function. Additionally, the cobalt ion in the compound can interact with metal-binding sites in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar compounds to SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) include other azo dyes such as:

Sodium 3-hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonate: This compound also contains azo groups and is used in similar applications.

Sodium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato)cobaltate: Another cobalt-containing azo dye with similar properties and applications.

The uniqueness of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) lies in its specific structure, which imparts distinct color properties and stability, making it particularly useful in industrial dyeing applications .

Biological Activity

Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) is a complex azo dye compound with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 83817-79-2 |

| Molecular Formula | C34H26CoN6NaO14S4+ |

| Molecular Weight | 952.8 g/mol |

| IUPAC Name | Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) |

Structural Characteristics

The compound features multiple functional groups including hydroxyl (-OH), azo (-N=N-), and sulfonamide (-SO2NH2) moieties, which contribute to its reactivity and biological interactions. The cobalt ion plays a crucial role in its biological activity, particularly in enzyme interactions.

Interaction with Biological Targets

- Protein Binding : The azo groups can form hydrogen bonds with amino acids in proteins, potentially altering their structure and function. This interaction may affect enzyme activity and cellular signaling pathways.

- Metal Ion Interaction : The cobalt ion can interact with metal-binding sites in various enzymes, leading to inhibition or alteration of enzymatic activities. This characteristic is particularly relevant in the context of metalloproteins.

- Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in certain cell types.

Biological Activities

Research indicates that sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains due to its ability to disrupt cellular membranes and inhibit metabolic processes.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 30 µM for HeLa cells and 25 µM for MCF7 cells. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging activity of 72% at a concentration of 100 µg/mL, suggesting its potential utility as an antioxidant agent in pharmaceutical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.